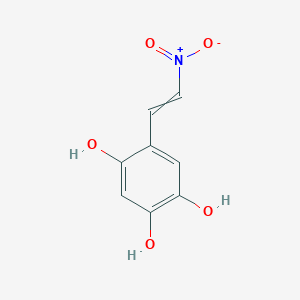

5-(2-Nitroethenyl)benzene-1,2,4-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitroethenyl)benzene-1,2,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKLIZBJHGJBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 5-(2-Nitroethenyl)benzene-1,2,4-triol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the most logical disconnection is at the alkene C=C bond. This disconnection is suggested by the prominent condensation reactions used to form α,β-unsaturated nitro compounds, namely the Henry reaction or the Knoevenagel condensation.

This retrosynthetic step breaks the target molecule into two key synthons: a nucleophilic nitromethyl anion equivalent and an electrophilic benzaldehyde (B42025) equivalent. These correspond to two practical precursor molecules:

2,4,5-Trihydroxybenzaldehyde (B1348259) : The aromatic aldehyde component, providing the benzene-1,2,4-triol backbone.

Nitromethane (B149229) : A C1 building block that provides the nitro-bearing vinyl carbon.

This analysis simplifies the synthetic challenge into the preparation of a polyhydroxylated benzaldehyde and its subsequent condensation with nitromethane.

Precursor Synthesis Strategies

The success of the synthesis hinges on the efficient preparation of its two main precursors.

Nitroethenylbenzenes, commonly known as nitrostyrenes, are typically synthesized via the condensation of an aromatic aldehyde with nitromethane. This transformation is a classic example of a carbon-carbon bond-forming reaction. wikipedia.org The reaction products are valuable synthetic intermediates that can be converted into other functional groups. wikipedia.org For instance, the nitro group can be reduced to an amine, and the double bond can undergo various addition reactions. wikipedia.orgnih.gov

The most common methods for this synthesis are the Henry nitroaldol reaction and the Knoevenagel condensation. wikipedia.orggoogle.com

Henry Reaction : This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org The initial product is a β-nitro alcohol, which can subsequently be dehydrated to yield the nitroalkene. wikipedia.orgorganic-chemistry.org When the goal is the direct formation of the nitroalkene, the reaction is often carried out at higher temperatures with a dehydrating agent or a specific catalyst system. scirp.org

Knoevenagel Condensation : This is a broader category of condensation reactions involving an active methylene (B1212753) compound (like nitromethane) and a carbonyl compound. google.com When applied to nitromethane and benzaldehydes, it proceeds similarly to the Henry reaction. A weak base, such as ammonium (B1175870) acetate (B1210297), is often used as a catalyst, and the reaction is frequently conducted in a solvent like acetic acid which facilitates the dehydration of the intermediate nitroalkanol. nih.govgoogle.com

The synthesis of various hydroxy-substituted nitrostyrenes has been reported using these methods, demonstrating the viability of this approach for hydroxylated precursors. A patent for the synthesis of p-hydroxy-β-nitrostyrene describes using p-hydroxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid, achieving yields over 92%. google.com Similarly, ortho-hydroxy-β-nitrostyrene can be prepared from salicylaldehyde (B1680747) and nitromethane using ammonium acetate in refluxing acetic acid. nih.gov

Table 1: Examples of Reaction Conditions for Hydroxy-Nitrostyrene Synthesis

| Product | Aldehyde Precursor | Catalyst/Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-hydroxy-β-nitrostyrene | p-hydroxybenzaldehyde | Ammonium Acetate / Glacial Acetic Acid | Heating to 60-110°C, azeotropic removal of water with toluene (B28343) | >92% | google.com |

| o-hydroxy-β-nitrostyrene | Salicylaldehyde | Ammonium Acetate / Acetic Acid | Reflux for 6 hours | 64% | nih.gov |

The second key precursor is 2,4,5-trihydroxybenzaldehyde. Its synthesis would most logically start from benzene-1,2,4-triol (hydroxyquinol). Benzene-1,2,4-triol itself can be prepared through several routes. One common laboratory method involves the acid-catalyzed reaction of p-benzoquinone with acetic anhydride (B1165640) to form 1,2,4-triacetoxybenzene, followed by hydrolysis to yield the desired triol.

To convert benzene-1,2,4-triol into 2,4,5-trihydroxybenzaldehyde, a formylation reaction is required to introduce the aldehyde (-CHO) group onto the aromatic ring. Given the electron-rich nature of the polyhydroxylated ring, it is highly activated towards electrophilic aromatic substitution. Several formylation methods could be applicable, such as the Gattermann reaction (using HCN/AlCl₃) or the Vilsmeier-Haack reaction (using POCl₃/DMF). The directing effects of the three hydroxyl groups would favor substitution at the C5 position, which is ortho to two hydroxyl groups and para to one, leading to the desired 2,4,5-trihydroxybenzaldehyde intermediate.

Direct and Convergent Synthetic Approaches to this compound

A direct synthetic approach would involve the one-pot condensation of the two primary precursors, 2,4,5-trihydroxybenzaldehyde and nitromethane. Based on analogous preparations of other hydroxynitrostyrenes, this reaction would likely proceed efficiently under mild basic catalysis, for example, using ammonium acetate in a protic solvent like acetic acid, followed by heating to ensure dehydration of the intermediate alcohol. nih.govgoogle.com This strategy is highly convergent as it forms the target molecule's main framework in a single, final step from complex precursors.

A convergent synthesis strategy is one where different fragments of a complex molecule are synthesized separately before being joined together near the end of the synthetic sequence. The direct approach described above is inherently convergent. The synthesis can be broken down into two main branches: (1) the preparation of the 2,4,5-trihydroxybenzaldehyde core and (2) the provision of the C1 nitromethane unit. The final condensation reaction represents the convergence point of these two branches.

Mechanistic Insights into Key Synthetic Transformations

The formation of the nitroethenyl group from an aldehyde and nitromethane is a cornerstone of this synthesis, proceeding via a base-catalyzed mechanism. organic-chemistry.org This process, often referred to as the Henry (or nitroaldol) reaction, can be broken down into three key steps. wikipedia.org

Deprotonation : The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. The acidity of this proton is significantly enhanced by the strong electron-withdrawing nature of the adjacent nitro group. This step generates a resonance-stabilized carbanion known as a nitronate ion.

Nucleophilic Addition : The nucleophilic carbon of the nitronate ion attacks the electrophilic carbonyl carbon of 2,4,5-trihydroxybenzaldehyde. This addition forms a new carbon-carbon single bond and results in a β-nitro alkoxide intermediate.

Protonation and Dehydration : The alkoxide is protonated by the solvent (e.g., acetic acid) or the conjugate acid of the base to form a β-nitro alcohol. Under the reaction conditions, which typically involve heating, this alcohol readily undergoes dehydration (elimination of a water molecule) to form the final, conjugated α,β-unsaturated nitro compound: this compound. The formation of the stable, conjugated system provides the thermodynamic driving force for the elimination step.

This sequence highlights the dual role of the catalyst, which must be basic enough to deprotonate nitromethane but often mild enough to avoid undesirable side reactions on the sensitive polyhydroxylated aldehyde.

Hydroxylation and De-protection Strategies for the Triol System

The direct synthesis of this compound is predicated on the availability of its precursor, 2,4,5-trihydroxybenzaldehyde. The synthesis of this aldehyde itself often requires a carefully planned sequence of protection and deprotection. For instance, a common route involves the formylation of a protected pyrogallol (B1678534) derivative, followed by deprotection to reveal the trihydroxybenzaldehyde. google.com

Given the sensitivity of the free hydroxyl groups to the basic conditions typically employed in the Henry condensation—the most common method for synthesizing β-nitrostyrenes—protection is a critical step. orgsyn.orgwikipedia.org The hydroxyl groups of 2,4,5-trihydroxybenzaldehyde must be masked to prevent unwanted side reactions and to ensure the selective condensation at the aldehyde functional group. A plausible and effective strategy is the conversion of the hydroxyls into benzyl (B1604629) ethers. This can be achieved by reacting 2,4,5-trihydroxybenzaldehyde with benzyl bromide in the presence of a suitable base, such as potassium carbonate, to yield 2,4,5-tribenzyloxybenzaldehyde. sigmaaldrich.comnih.gov This protected intermediate can then be carried forward to the next synthetic step.

The final and crucial step in the synthesis is the de-protection of the triol system. The removal of benzyl ethers is a well-established transformation in organic synthesis. A common and effective method is catalytic hydrogenation. This process typically involves reacting the protected compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This method is advantageous as it is generally clean and results in the formation of the desired triol and toluene as a byproduct, which is readily removed.

Alternative de-protection strategies for other types of ether protecting groups exist, such as the use of strong acids or Lewis acids, but these may be less suitable for a molecule with a sensitive nitro group. Oxidative deprotection methods have also been developed for certain benzyl ethers, utilizing nitroxyl-radical catalysts, though their compatibility would need to be assessed. doi.org

Table 1: Representative De-protection Strategies for Phenolic Ethers

| Protected Substrate | Protecting Group | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4,5-Tribenzyloxybenzaldehyde | Benzyl | H₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate) | 2,4,5-Trihydroxybenzaldehyde | sigmaaldrich.comsigmaaldrich.com |

| 4-(Benzyloxy)benzaldehyde | Benzyl | H₂, Pd/C, Ethanol | 4-Hydroxybenzaldehyde | nih.gov |

| 3,4-Dibenzyloxybenzaldehyde | Benzyl | H₂, Pd/C, Methanol (B129727) | 3,4-Dihydroxybenzaldehyde | nih.gov |

Novel Synthetic Methodologies and Green Chemistry Approaches in the Synthesis of this compound

The cornerstone of synthesis for β-nitrostyrene derivatives is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane. almacgroup.com For the synthesis of this compound, the reaction would involve the condensation of a protected 2,4,5-trihydroxybenzaldehyde with nitromethane, followed by dehydration of the intermediate nitro-alcohol. wikipedia.org

In recent years, significant efforts have been directed towards developing more environmentally benign and efficient protocols for the Henry reaction, aligning with the principles of green chemistry. One of the most successful approaches is the use of microwave-assisted organic synthesis (MAOS). rsc.org Compared to conventional heating methods that can require long reaction times (from hours to days), microwave-assisted synthesis can dramatically reduce reaction times to mere minutes. sigmaaldrich.comrsc.org This not only improves energy efficiency but can also lead to higher product yields and simplified work-up procedures. For example, the microwave-assisted synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene from the corresponding aldehyde and nitromethane using ammonium acetate as a catalyst is completed in just 5 minutes at 150°C. sigmaaldrich.com A similar approach would be directly applicable to the synthesis of the protected precursor to this compound.

Another green chemistry strategy involves the use of heterogeneous catalysts. Solid base catalysts, such as layered double hydroxides (LDHs), have been employed to facilitate the Henry reaction. scirp.org These catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, allowing for their recovery and reuse. This minimizes waste and avoids the contamination of the product with residual catalyst, which can be an issue with homogeneous base catalysts. scirp.org Furthermore, the choice of aminofunctionalized nanoporous catalysts can even allow for selective synthesis of either the intermediate nitroalcohol or the final nitrostyrene (B7858105) product. researchwithrutgers.com

While the Henry reaction remains the most direct route, other novel methodologies for the synthesis of substituted styrenes have emerged. Denitrative cross-coupling reactions, for example, use nitroalkenes as building blocks to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com These reactions typically proceed via radical intermediates and could, in principle, offer alternative pathways to functionalized styrene (B11656) derivatives. However, their application to a complex, poly-functionalized molecule like this compound is not yet established and would require significant methodological development.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for a Nitrostyrene Derivative

| Method | Catalyst/Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Ammonium Acetate, Reflux | 7–36 hours | Established, simple setup | sigmaaldrich.com |

| Microwave-Assisted Synthesis (MAOS) | Ammonium Acetate, 150°C | 5 minutes | Drastically reduced reaction time, increased yield, energy efficient | sigmaaldrich.comrsc.org |

| Heterogeneous Catalysis | Layered Double Hydroxides (LDHs) | Variable (e.g., 90°C) | Catalyst is reusable, easy product purification, reduced waste | scirp.org |

| Biocatalysis | Oxynitrilase or other enzymes | Variable | High stereoselectivity, mild reaction conditions | almacgroup.com |

Chemical Reactivity and Reaction Mechanisms of 5 2 Nitroethenyl Benzene 1,2,4 Triol

Reactivity Profiling of the Nitroethenyl Moiety

The nitroethenyl group, an electron-deficient alkene, is highly susceptible to a range of nucleophilic and reductive transformations.

Michael Addition Reactions

The electron-withdrawing nature of the nitro group makes the β-carbon of the nitroethenyl moiety a prime target for nucleophilic attack in Michael addition reactions. This reaction is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds.

With Thiol Nucleophiles: Thiols are excellent Michael donors. The reaction of 5-(2-nitroethenyl)benzene-1,2,4-triol with various thiols would be expected to proceed readily, often under mild, base-catalyzed conditions, to yield the corresponding thioether adducts. Chiral N-heterocyclic carbenes can function as non-covalent organocatalysts to promote enantioselective carbon-sulfur bond formation in sulfa-Michael additions. pkusz.edu.cn

With Amine Nucleophiles: Primary and secondary amines can also participate in aza-Michael additions with the nitroethenyl group. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. For instance, the aza-Michael addition of 1,2,4-triazoles to functionalized 2-aryl-3-nitro-2H-chromenes can occur under catalyst- and base-free conditions. researchgate.net

With Carbon Nucleophiles: Carbanions, such as those derived from malonates or β-ketoesters, can act as nucleophiles in Michael additions to form new carbon-carbon bonds, leading to more complex molecular architectures.

Table 1: Examples of Michael Addition Reactions with Nitroalkenes

| Nucleophile | Product Type | Catalyst/Conditions |

|---|---|---|

| Thiols | Thioether Adducts | Base catalysis, Chiral NHCs pkusz.edu.cn |

| Amines | Amino Adducts | Often catalyst-free, room temp researchgate.net |

Reductions and Hydrogenation Reactions

The nitro group of the nitroethenyl moiety is readily reduced to various other functional groups, most commonly an amino group. This transformation is a key step in the synthesis of phenethylamines from nitrostyrene (B7858105) precursors.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroalkenes. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically employed under a hydrogen atmosphere. The reaction generally proceeds to completion, yielding the corresponding phenethylamine (B48288) derivative. For instance, the catalytic hydrogenation of 2,4,6-trinitrobenzoic acid can lead to the formation of 1,3,5-triaminobenzene. researchgate.net

Chemical Reduction: A variety of chemical reducing agents can also effect the reduction of the nitro group. Common reagents include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, and iron or tin in acidic media. The choice of reagent can sometimes allow for selective reduction of the nitro group without affecting the double bond, or vice-versa.

Table 2: Common Reagents for Nitroalkene Reduction

| Reagent | Product | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Complete reduction of nitro and alkene |

| LiAlH₄ | Amine | Potent, reduces both nitro and alkene |

| Fe, HCl | Amine | Classic method for nitro reduction |

Cycloaddition Reactions

The electron-deficient double bond of the nitroethenyl group can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.

Diels-Alder [4+2] Cycloaddition: While less common for simple nitroalkenes, electron-deficient alkenes can react with electron-rich dienes in Diels-Alder reactions to form six-membered rings. The presence of the electron-withdrawing nitro group enhances the dienophilic character of the alkene. These reactions are less common than [5+2] cycloadditions. researchgate.net

[3+2] Cycloaddition (Dipolar Cycloaddition): The nitroalkene can react with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. For example, nitrones can react with cyclic allenes in a regio- and stereoselective manner. rsc.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between two molecules of a nitroalkene or between a nitroalkene and another alkene to form cyclobutane (B1203170) rings. nih.govnsf.gov These reactions are a powerful method for preparing cyclobutanes. nih.gov

Inverse Electron Demand Diels-Alder Reactions: In some cases, highly electron-deficient systems like 5-nitro-1,2,3-triazine can undergo rapid cycloaddition with electron-rich dienophiles. nih.gov

Reactivity Profiling of the Benzene-1,2,4-triol Moiety

The benzene-1,2,4-triol (hydroxyhydroquinone) portion of the molecule is an electron-rich aromatic ring, making it prone to oxidative transformations and electrophilic substitution reactions.

Oxidative Transformations and Quinone/Quinone Methide Formation

The presence of multiple hydroxyl groups makes the benzene-1,2,4-triol moiety highly susceptible to oxidation.

Quinone Formation: Benzene-1,2,4-triol can be oxidized to form quinonoid structures. google.com The oxidation can be achieved using a variety of oxidizing agents, including air (autoxidation), ferric chloride, or other chemical oxidants. The resulting quinones are highly reactive electrophiles and can participate in subsequent reactions. The oxidation of hydroquinone (B1673460) is a key step in forming 1,2,4-trihydroxybenzene. google.com

Quinone Methide Formation: While less direct for this specific compound, related phenolic structures can undergo oxidation to form quinone methides, which are reactive intermediates in various biological and synthetic processes.

Electrophilic Aromatic Substitution Reactions

The three hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org

Directing Effects: The hydroxyl groups strongly activate the aromatic ring towards electrophilic attack. youtube.com The positions on the ring that are not already substituted (positions 3 and 6) are highly activated. The directing effects of the existing substituents will determine the regioselectivity of the substitution. youtube.com

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can lead to the substitution of hydrogen atoms on the aromatic ring. byjus.comlibretexts.org

Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce another nitro group onto the aromatic ring. byjus.com

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are also possible, although the strongly activating hydroxyl groups can sometimes lead to side reactions or catalyst deactivation. uci.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene-1,2,4-triol |

| 1,2,4-triazoles |

| 2-aryl-3-nitro-2H-chromenes |

| Malonates |

| β-ketoesters |

| Phenethylamines |

| Nitrostyrene |

| Palladium on carbon |

| Platinum oxide |

| Raney nickel |

| 2,4,6-trinitrobenzoic acid |

| 1,3,5-triaminobenzene |

| Lithium aluminum hydride |

| Sodium borohydride |

| Nitrones |

| Azides |

| 5-nitro-1,2,3-triazine |

| Hydroxyhydroquinone |

| Ferric chloride |

| Quinone methides |

| 1,2,4-trihydroxybenzene |

Dimerization and Polymerization Mechanisms

The presence of the activated nitroethenyl group makes this compound susceptible to both dimerization and polymerization reactions. These processes can be initiated through various mechanisms, including anionic and radical pathways.

Dimerization:

In the solid state, β-nitrostyrene has been observed to undergo photodimerization to yield isomeric cyclobutanes. This reaction is facilitated by the disordered crystal structure which allows for the necessary trans to cis isomerization preceding the cycloaddition. beilstein-journals.org While specific studies on the dimerization of this compound are not prevalent, the parent compound, benzene-1,2,4-triol, is known to be prone to oxidative dimerization in the presence of oxygen, especially in aqueous solutions. youtube.com This process can lead to the formation of various dimeric structures, and the toxicity of benzene-1,2,4-triol solutions has been attributed in part to these spontaneously formed dimers. youtube.com It is plausible that this compound could undergo similar oxidative dimerization through its phenolic rings, in addition to the dimerization involving the nitroethenyl group.

Polymerization:

β-Nitrostyrenes readily undergo anionic polymerization initiated by alkoxide ions in protic solvents. researchgate.netresearchgate.net The polymerization of β-nitrostyrene has been found to be first order with respect to both monomer and initiator concentrations. researchgate.net The presence of substituents on the phenyl ring influences the rate of polymerization. For instance, in the anionic polymerization of substituted β-nitrostyrenes, the relative rates of propagation have been found to correlate with Brown's σ+ values. researchgate.net The activation energy for the anionic polymerization of β-nitrostyrene initiated by sodium methoxide (B1231860) is approximately 24 kJ·mol⁻¹, and with sodium ethoxide, it is around 16 kJ·mol⁻¹. researchgate.net

In contrast, the free-radical initiated polymerization of β-nitrostyrene is strongly inhibited. uottawa.caresearchgate.net This is attributed to the release of NO₂, which acts as a radical scavenger. researchgate.net Attempts to polymerize β-nitrostyrene using free radical initiators like AIBN have been unsuccessful. uottawa.ca

The thermodynamics of polymerization are also a critical factor. The enthalpy of polymerization for many vinyl monomers is typically negative, driven by the conversion of a C=C π-bond to a C-C σ-bond. libretexts.org However, the entropy of polymerization is generally negative due to the loss of translational degrees of freedom, making polymerization less favorable at higher temperatures. libretexts.org This leads to the concept of a "ceiling temperature," above which polymerization is thermodynamically unfavorable. libretexts.org

| Polymerization Parameter | Value for β-Nitrostyrene (Anionic Polymerization) | Reference |

| Reaction Order (Monomer) | 1 | researchgate.net |

| Reaction Order (Initiator) | 1 | researchgate.net |

| Activation Energy (Sodium Methoxide initiator) | ~24 kJ·mol⁻¹ | researchgate.net |

| Activation Energy (Sodium Ethoxide initiator) | ~16 kJ·mol⁻¹ | researchgate.net |

Intramolecular and Intermolecular Reactions Influenced by Synergistic Functional Group Interactions

The juxtaposition of hydroxyl and nitroethenyl groups in this compound allows for a range of intramolecular and intermolecular reactions. The hydroxyl groups, particularly the one at the 2-position, can exert significant influence on the reactivity of the nitroethenyl moiety.

Ortho-hydroxy-β-nitrostyrenes exhibit unusual reactivity compared to other nitrostyrene derivatives. researchgate.net Following a conjugate addition of an amine, these compounds can readily undergo C-C bond cleavage to form an imine, a reaction facilitated by the ortho-hydroxyl group through intramolecular hydrogen bonding. researchgate.net This intramolecular assistance increases the acidity of the amino group and enhances the leaving group ability of the methanenitronic acid moiety. researchgate.net

The presence of hydroxyl groups also directs substitution reactions on the benzene (B151609) ring. For 1,2,4-trihydroxybenzene, the 5th carbon position is the most likely site for coupling reactions. nih.gov This directing effect would also be active in this compound, influencing its intermolecular reactions with other electrophiles or in oxidative coupling processes.

Radical Chemistry and Electron Transfer Reactions

The nitroaromatic and phenolic functionalities of this compound make it a candidate for participation in radical chemistry and electron transfer reactions.

The reduction of nitroaromatic compounds often proceeds through single-electron transfer steps, forming radical anions. researchgate.net The heterogeneous electron-transfer kinetics for the reduction of nitrobenzene (B124822) derivatives have been studied, with the standard electron-transfer rate constant (kₛ) being influenced by the molecular structure. researchgate.net For nitrophenols, electron transfer processes are also central to their photochemical and electrochemical behavior. chemrxiv.orgic.ac.uk

The trihydroxybenzene moiety is susceptible to oxidation, which can proceed through radical intermediates. 1,2,4-Trihydroxybenzene readily auto-oxidizes to 2-hydroxy-1,4-benzoquinone (B196085) via semiquinone radical intermediates, a process that generates reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov This auto-oxidation is stimulated by the presence of metal ions like copper. nih.govrsc.org

Denitrative cross-coupling reactions of nitrostyrenes often involve the addition of a radical to the double bond, followed by the elimination of a nitrosyl radical. capes.gov.br These reactions provide a pathway to a variety of functionalized alkenes. capes.gov.br

| Reaction Type | Key Intermediates/Processes | Influencing Factors | Reference |

| Nitroaromatic Reduction | Nitro radical anion | Molecular structure, solvent | researchgate.net |

| Phenol (B47542) Oxidation | Semiquinone radical, ROS | Oxygen, metal ions (e.g., Cu²⁺) | nih.govrsc.org |

| Denitrative Cross-Coupling | Benzylic radical, nitrosyl radical | Radical initiator, reaction conditions | capes.gov.br |

Photochemical and Thermochemical Reactivity Studies

Photochemical Reactivity:

Nitrostyrene derivatives are known to undergo photochemical reactions. Irradiation of β-methyl-β-nitrostyrenes with UV light can lead to a nitro-nitrite rearrangement, forming oximes. chemrxiv.orgwikipedia.org The efficiency of this rearrangement is influenced by substituents on the phenyl ring, with electron-donating groups generally promoting the reaction. wikipedia.org

Ortho-hydroxy-β-nitrostyrene exhibits unusual photochemical behavior. Unlike other nitrostyrenes, it does not efficiently undergo trans to cis photoisomerization upon UV irradiation. researchgate.net This is attributed to the presence of an intramolecular hydrogen bond and tautomerization. researchgate.net The photolysis of o-nitrophenol is of interest as a potential source of nitrous acid (HONO) in the atmosphere, proceeding through an excited-state proton transfer from the hydroxyl to the nitro group. uottawa.ca

The photochemistry of nitrophenols is complex, involving excited-state intramolecular proton transfer (ESIPT), solvation, and nitro-group twisting. chemrxiv.org The quantum yield for the photolysis of 2-nitrobenzaldehyde, a related compound, has been recommended to be 0.41 in both solution and on ice.

Thermochemical Reactivity:

| Compound/Reaction | Observation/Parameter | Reference |

| β-Methyl-β-nitrostyrene Photolysis | Nitro-nitrite rearrangement to form oximes | chemrxiv.orgwikipedia.org |

| Ortho-hydroxy-β-nitrostyrene Photolysis | Inefficient trans-cis isomerization | researchgate.net |

| Ortho-nitrophenol Photolysis | Excited-state intramolecular proton transfer | uottawa.ca |

| 2-Nitrobenzaldehyde Photolysis | Quantum yield of 0.41 | |

| Nitrobenzoic Acid Thermal Decomposition | Significant exothermic behavior |

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogues

Design Principles for 5-(2-Nitroethenyl)benzene-1,2,4-triol Analogues

The nitro group is a potent electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. nih.gov It activates the alkene for Michael addition, a common mechanism for interaction with biological nucleophiles like cysteine residues in proteins. nih.gov However, the nitro group can also be a liability, sometimes associated with toxicity. nih.govnih.gov Design strategies therefore often focus on modulating its reactivity.

Reduction: The nitro group can be reduced to form nitroso, oxime, or amine functionalities. nih.gov This transformation drastically alters the electronic nature and reactivity of the side chain. The resulting phenethylamine (B48288) derivatives, for example, belong to a class of compounds with significant neurological activity. wikipedia.org

Replacement: The nitro group can be replaced with other electron-withdrawing groups, such as cyano or sulfonyl groups, to create analogues with potentially different reactivity profiles and metabolic stabilities.

The ethenyl bridge provides specific spatial and conformational characteristics to the molecule. Modifications to this linker can impact binding affinity and reactivity.

Alkylation: Addition of an alkyl group, most commonly a methyl group at the β-position to form a nitropropenyl derivative, can significantly alter biological activity. Studies on related nitrostyrenes have shown that nitropropenyl compounds can exhibit greater antibacterial and antifungal activity than their nitroethenyl counterparts. researchgate.net

Saturation: Reduction of the carbon-carbon double bond to a single bond converts the nitroethenyl side chain to a nitroethyl group. This eliminates the Michael acceptor capability and changes the geometry from planar to a more flexible sp3-hybridized chain, which would fundamentally alter its biological interactions. acs.org

The 1,2,4-triol substitution pattern is critical to the molecule's antioxidant potential and its ability to form hydrogen bonds. researchgate.net Altering this pattern is a key strategy for modulating activity.

Alkoxylation: Converting one or more of the hydroxyl groups to alkoxy groups, such as methoxy (B1213986) groups, is a common derivatization technique. nih.gov This modification increases lipophilicity and can prevent the compound from undergoing oxidation reactions that benzenetriols are prone to. rug.nl For instance, converting the hydroxyl groups to methoxy groups to yield analogues like 2,4,5-trimethoxy-β-nitrostyrene could enhance cell membrane permeability.

Positional Isomerism: Moving the hydroxyl groups to other positions on the benzene (B151609) ring (e.g., 1,3,5- or 1,2,3-trihydroxy patterns) would create isomers with different dipole moments, hydrogen bonding capabilities, and metal-chelating properties. The catechol moiety (1,2-dihydroxybenzene) within the parent structure is particularly important for antioxidant capacity. researchgate.net

Cyclic Ethers: The formation of a methylenedioxy bridge between two adjacent hydroxyl groups, as seen in the related compound 3,4-methylenedioxy-β-nitrostyrene, creates a more rigid structure and can influence receptor binding and metabolic pathways. researchgate.net

Introducing additional substituents onto the remaining open positions of the benzene ring (positions 3 and 6) can fine-tune the electronic and steric properties of the molecule.

Halogenation: The introduction of halogens (F, Cl, Br) can modify the electronic nature of the ring and increase lipophilicity, potentially enhancing membrane permeability and altering binding interactions.

Alkyl Groups: Adding small alkyl groups can increase lipophilicity and introduce steric bulk, which may lead to more selective interactions with biological targets.

Table 1: Design Principles for this compound Analogues and Their Rationale

| Modification Site | Specific Modification | Rationale / Potential Impact |

| Nitro Group | Reduction to amine (-NH2) | Creates phenethylamine scaffold; alters electronics and reactivity. nih.govwikipedia.org |

| Replacement with cyano (-CN) | Maintains electron-withdrawing character with different steric/electronic profile. | |

| Ethenyl Moiety | Addition of β-methyl group | Increases antibacterial/antifungal activity; alters steric profile. researchgate.net |

| Reduction of double bond | Removes Michael acceptor; increases conformational flexibility. acs.org | |

| Benzene Ring | Conversion of -OH to -OCH3 | Increases lipophilicity; enhances metabolic stability; alters H-bonding. nih.gov |

| Isomeric hydroxyl patterns | Modifies antioxidant and chelating properties. researchgate.net | |

| Aromatic Core | Addition of halogen atoms | Modifies electronics and lipophilicity. researchgate.net |

| Addition of alkyl groups | Increases lipophilicity and steric bulk. |

Synthetic Strategies for Novel this compound Derivatives

The synthesis of β-nitrostyrenes is typically achieved through the Henry reaction, which is a base-catalyzed condensation between a benzaldehyde (B42025) derivative and a nitroalkane.

A plausible synthetic route to this compound and its derivatives would start with a suitably protected hydroxybenzaldehyde. A common precursor, benzene-1,2,4-triol, can be synthesized and then formylated to produce 2,4,5-trihydroxybenzaldehyde (B1348259). nih.gov Due to the reactivity of the phenol (B47542) groups, they would likely need to be protected, for example, as methoxy or benzyloxy ethers, prior to the condensation step.

The general synthetic scheme would be:

Protection: Protection of the hydroxyl groups of 2,4,5-trihydroxybenzaldehyde.

Henry Condensation: Reaction of the protected aldehyde with nitromethane (B149229) in the presence of a base (e.g., ammonium (B1175870) acetate (B1210297), ethylenediammonium diacetate) to form the protected β-nitrostyrene derivative.

Deprotection: Removal of the protecting groups to yield the final product, this compound.

Derivatives can be synthesized by using substituted nitroalkanes (e.g., nitroethane for the propenyl derivative) or by starting with substituted benzaldehyde precursors.

Elucidation of Structure-Activity Relationships in Various Biological Contexts

SAR studies correlate the structural features of these analogues with their biological effects, which for nitrostyrene (B7858105) derivatives span antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.net

Antimicrobial Activity: For antibacterial action, SAR studies on related compounds have revealed key insights. The presence of a β-methyl group in the side chain, as in β-methyl-β-nitrostyrene analogues, tends to increase activity against Gram-positive bacteria compared to the unsubstituted β-nitrostyrenes. researchgate.net The electronic properties of the ring also play a role; a clear correlation between the redox potentials and antibacterial activity has been observed in some series. researchgate.net

Antioxidant Activity: The antioxidant capacity is heavily influenced by the hydroxylation pattern. DFT studies on similar structures suggest that electron-donating groups (EDGs) like hydroxyls increase the redox capacity. researchgate.net The catechol-like moiety (1,2-dihydroxy) in this compound is a strong indicator of potential radical scavenging activity. researchgate.net Converting these hydroxyls to methoxy groups would likely diminish this specific activity.

Anticancer Activity: In the context of anticancer research, chalcones and related structures show that the substitution pattern on the aromatic rings is crucial. nih.govmdpi.com Lipophilic substituents and specific arrangements of methoxy groups can enhance potency and selectivity against certain cancer cell lines. nih.gov The ability of the nitrostyrene moiety to act as a Michael acceptor is often implicated in its mechanism of action, potentially through the inhibition of enzymes like thymidine (B127349) phosphorylase or by inducing apoptosis. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings from Analogous Compounds

| Biological Context | Favorable Structural Feature | Unfavorable Structural Feature | Reference Finding |

| Antibacterial | β-methyl group on ethenyl chain | Unsubstituted ethenyl chain | β-methyl-β-nitrostyrene analogues show higher activity against Gram-positive bacteria. researchgate.net |

| Antioxidant | Electron-donating groups (e.g., -OH) | Electron-withdrawing groups | EDGs increase redox capacity; catechol moiety is important for antioxidant activity. researchgate.net |

| Anticancer | Specific methoxy substitution patterns | Unsubstituted rings | Chalcone derivatives with 2,4,6-trimethoxy patterns show high potency. nih.gov |

| Anti-inflammatory | 3,4-methylenedioxy group | - | 3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation. researchgate.net |

By systematically applying these design principles and synthetic strategies, novel derivatives of this compound can be developed. Subsequent SAR studies are essential to map the complex interplay between chemical structure and biological function, paving the way for compounds with optimized therapeutic potential.

Development of Probes and Tags Based on the this compound Scaffold

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no specific research published on the design, synthesis, or structure-activity relationship (SAR) studies of molecular probes and tags derived from the this compound scaffold.

Searches for derivatives and analogues of this compound for the development of fluorescent probes, affinity tags, or other chemical biology tools have not yielded any direct results. The existing body of scientific work does not appear to contain studies focused on modifying the this compound molecule to create tools for biological imaging, protein labeling, or other related applications.

While research exists on various other chemical scaffolds for the development of molecular probes, the specific use of this compound for this purpose is not documented in the searched scientific databases. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of organic molecules. For "5-(2-Nitroethenyl)benzene-1,2,4-triol," HRMS provides the exact mass of the molecular ion, which confirms its molecular formula (C₈H₇NO₅). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In the analysis of related nitrostyrene (B7858105) derivatives, such as ortho-hydroxy-β-nitrostyrene, electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer is a common HRMS technique employed. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. For "this compound," expected fragmentation would involve the loss of the nitro group (NO₂) and cleavage of the ethenyl linker. The presence of the triol functional groups on the benzene (B151609) ring would also lead to characteristic fragmentation patterns, including the loss of water molecules.

Table 1: Expected HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₈H₈NO₅⁺ | 198.0397 |

| [M-NO₂]⁺ | C₈H₇O₃⁺ | 151.0390 |

| [M-H₂O]⁺ | C₈H₅NO₄⁺ | 179.0186 |

Note: The m/z values are calculated based on the most abundant isotopes and are illustrative of expected fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the hydroxyl protons. The coupling constants between the vinylic protons can determine the stereochemistry of the double bond (E or Z isomer). In a study of ortho-hydroxy-β-nitrostyrene, the vinylic protons of the trans isomer appeared as doublets at approximately 7.60 and 8.06 ppm with a coupling constant of 13.6 Hz, which is characteristic of an E configuration. nih.gov The aromatic protons of "this compound" would appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl groups and the electron-withdrawing nitroethenyl group. The hydroxyl protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the nitroethenyl group are expected to be in the range of 130-140 ppm. The aromatic carbons attached to the hydroxyl groups will be shifted downfield compared to the unsubstituted benzene carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | s, d |

| Vinylic-H (α to ring) | ~7.6 | d |

| Vinylic-H (β to ring) | ~8.1 | d |

| Hydroxyl-H | Variable | br s |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Tautomeric studies can also be conducted using NMR by observing changes in the spectra under different conditions, such as temperature or solvent polarity, which may favor one tautomeric form over another.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For "this compound," the IR spectrum would be expected to show strong absorption bands corresponding to the O-H stretching of the hydroxyl groups (around 3200-3600 cm⁻¹), the N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively), C=C stretching of the alkene and aromatic ring (around 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively), and C-O stretching of the phenol (B47542) groups (around 1200-1260 cm⁻¹). The IR spectrum of a related compound, (2-nitroethenyl)benzene, shows a strong band at approximately 1515 cm⁻¹ corresponding to the nitro group. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The extended conjugation in "this compound," involving the benzene ring, the ethenyl bridge, and the nitro group, is expected to result in strong absorption in the UV-Vis region. A study on ortho-hydroxy-β-nitrostyrene reported absorption bands around 320 nm. nih.gov The presence of the hydroxyl groups on the benzene ring may cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted nitrostyrene.

Table 3: Characteristic IR and UV-Vis Data for this compound

| Spectroscopic Technique | Functional Group | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H stretch (hydroxyl) | 3200 - 3600 |

| IR | N-O stretch (nitro) | 1500 - 1550 (asym), 1340 - 1380 (sym) |

| IR | C=C stretch (alkene) | 1600 - 1650 |

| UV-Vis | π → π* transition | ~320 - 360 nm |

X-ray Crystallography for Absolute Stereochemical and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. For "this compound," a single-crystal X-ray diffraction study would confirm the planar structure of the benzene ring and the nitroethenyl group, as well as the relative positions of the substituents.

While no crystal structure for the specific title compound is publicly available, data from related structures, such as that of an ortho-hydroxy-β-nitrostyrene derivative, reveal important structural features. nih.gov These studies often show that the nitroethenyl side chain is nearly coplanar with the aromatic ring to maximize conjugation. The crystal packing is typically governed by intermolecular hydrogen bonding involving the hydroxyl and nitro groups, as well as π-π stacking interactions between the aromatic rings. researchgate.net

Chromatographic Methodologies for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound" from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. nih.govnih.govphcogres.comscilit.commdpi.com For "this compound," a reversed-phase HPLC method would be most suitable. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., water with acetic or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The separation is based on the polarity of the analytes.

Detection is commonly achieved using a diode-array detector (DAD) or a UV-Vis detector, which can monitor the absorbance at the λ_max of the compound. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

Table 4: Typical HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acidified water and methanol/acetonitrile |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or DAD at the compound's λ_max |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. youtube.commdpi.comyoutube.comyoutube.com "this compound" may require derivatization to increase its volatility and thermal stability, for example, by silylating the hydroxyl groups. GC analysis is often coupled with mass spectrometry (GC-MS), which allows for the identification of the separated components based on their mass spectra.

The choice of the GC column (stationary phase) is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be appropriate. The temperature program of the GC oven is optimized to ensure the efficient separation of the compound from other components in the sample. While specific GC methods for "this compound" are not documented, methods for the analysis of volatile aromatic nitro compounds can be adapted. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a highly versatile, rapid, and cost-effective chromatographic technique extensively used for monitoring the progress of organic reactions, identifying compounds in a mixture, and determining their purity. capes.gov.br The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase (the adsorbent coated on the plate) and a liquid mobile phase (the eluting solvent). ijpsjournal.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. khanacademy.org

For a polar compound like this compound, which contains multiple hydroxyl groups and a nitro group, the choice of both the stationary and mobile phases is critical for achieving effective separation. libretexts.org Due to its polar nature, it will adsorb strongly to a polar stationary phase like silica (B1680970) gel. bohrium.com Consequently, a relatively polar mobile phase is required to facilitate its movement up the TLC plate.

Research Findings and Methodological Considerations:

While specific experimental TLC data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of structurally similar compounds, such as other hydroxylated and nitrostyrene derivatives. For instance, the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene, a related compound, is monitored by TLC using a mobile phase of petroleum ether/diethyl ether (50:50 v/v). rsc.org Given the higher polarity of this compound due to the additional hydroxyl groups, a more polar solvent system would likely be necessary for optimal resolution.

A systematic approach to developing a suitable TLC method would involve screening various solvent systems of differing polarities. A starting point could be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297). khanacademy.org The polarity of the mobile phase can be incrementally increased by adjusting the solvent ratio to achieve an optimal Rf value, typically between 0.3 and 0.7, which allows for clear separation from both the baseline and the solvent front. libretexts.org For highly polar phenolic compounds, the addition of a small amount of a polar modifier like acetic acid or formic acid to the mobile phase can help to reduce tailing of the spots by suppressing the ionization of the phenolic hydroxyl groups, leading to sharper, more defined spots. khanacademy.orgresearchgate.net

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring and conjugated system of the nitroethenyl group are expected to be UV-active. mdpi.com Further visualization can be accomplished by using staining reagents. An iodine chamber is a common general-purpose stain that reacts with many organic compounds to produce brownish spots. libretexts.org For phenolic compounds specifically, spraying with a solution of ferric chloride (FeCl3) can produce colored complexes, aiding in their identification. khanacademy.org

Interactive Data Table: TLC Parameters for Analysis of Hydroxylated Nitrostyrenes

| Compound | Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Visualization Method |

| 4-Hydroxy-3-methoxy-β-nitrostyrene | Silica Gel | Petroleum Ether / Diethyl Ether (1:1) | Reaction monitoring, specific Rf not detailed | TLC |

| p-Nitroaniline | Silica Gel | Varies with solvent polarity | Dependent on mobile phase | UV light |

| o-Nitroaniline | Silica Gel | Varies with solvent polarity | Dependent on mobile phase | UV light |

| Phenolic Compounds (General) | Silica Gel GF254 | Chloroform / Ethyl Acetate / Formic Acid (5:4:1) | Varies by compound | UV (254 nm), FeCl3 spray |

| Phenolic Acids (General) | Silica Gel | Toluene / Ethyl Acetate / Formic Acid / Methanol (10:15:5:10) | Varies by compound | UV light |

This table compiles data from analyses of structurally related compounds to provide a reference for the potential TLC conditions for this compound.

Hyphenated Techniques for Comprehensive Analysis

To gain deeper structural insights and confirm the identity of this compound, more sophisticated analytical methods are required. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. asdlib.orgchemijournal.com The most relevant hyphenated techniques for this compound would be Liquid Chromatography-Mass Spectrometry (LC-MS) and potentially Gas Chromatography-Mass Spectrometry (GC-MS) if a suitable derivatization procedure is employed.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is arguably the most powerful technique for the analysis of non-volatile, polar compounds like this compound. nih.gov It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and highly specific detection afforded by mass spectrometry. mdpi.com

In a typical LC-MS analysis, the sample is first separated on an HPLC column, often a reversed-phase column (e.g., C18) where a polar mobile phase (such as water or methanol, often with a modifier like formic acid or acetonitrile) is used. mdpi.com As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. For a polar molecule like this compound, electrospray ionization (ESI) would be the most appropriate ionization technique. asdlib.org ESI is a soft ionization method that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation in the source and providing clear molecular weight information. chemijournal.com

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentations would be expected, such as the loss of the nitro group (NO2), cleavage of the ethenyl chain, and fragmentations related to the hydroxylated benzene ring. The analysis of polyphenols by LC-MS/MS is a well-established field, providing a strong basis for interpreting the fragmentation patterns of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique, but it is primarily suited for volatile and thermally stable compounds. chemijournal.com Due to the presence of multiple polar hydroxyl groups, this compound is non-volatile and would likely decompose at the high temperatures used in the GC injector and column. Therefore, direct analysis by GC-MS is not feasible.

However, GC-MS analysis could be performed following a derivatization step. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds with hydroxyl groups, a common derivatization method is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This would significantly increase the volatility of the molecule, making it amenable to GC-MS analysis. The mass spectrum of the derivatized compound would then provide information about its molecular weight and structure.

Interactive Data Table: Hyphenated Technique Parameters for Analysis of Related Compounds

| Analytical Technique | Compound Type | Separation Method | Ionization | Key Findings |

| LC-MS/MS | Polyphenols | Reversed-phase HPLC | ESI | Provides molecular weight and fragmentation patterns for structural elucidation. mdpi.comnih.gov |

| LC-MS | Nitroaromatics | Reversed-phase HPLC | Thermospray, ESI | Enables sensitive detection and quantification in various matrices. nih.gov |

| GC-MS | Nitrostyrenes (volatile) | Capillary GC | Electron Impact (EI) | Provides characteristic fragmentation patterns for identification. acs.org |

| LC-MS/MS | Hydroxylated Metabolites | Reversed-phase HPLC | ESI, APCI | Can distinguish between different types of hydroxylations based on fragmentation. |

This table summarizes typical parameters and findings from the analysis of related compound classes, which can inform the development of methods for this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 5-(2-Nitroethenyl)benzene-1,2,4-triol, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure is heavily influenced by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group. The HOMO is likely to be delocalized over the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack or oxidation. Conversely, the LUMO is expected to be centered on the nitroethenyl moiety, specifically the nitro group and the conjugated double bond, highlighting this region's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. researchgate.net

The MEP map would visually represent the electron-rich and electron-poor regions of the molecule. Negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the hydroxyl and nitro groups, signifying their potential to act as hydrogen bond acceptors. Positive potential (blue) would likely be located around the hydroxyl hydrogens and the vinyl proton, indicating their role as hydrogen bond donors or sites for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability and susceptibility to oxidation. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability and susceptibility to reduction or nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and electronic transitions. |

Note: These values are illustrative and would require specific calculations (e.g., at the B3LYP/6-31G(d) level of theory) for precise determination.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational landscape. nih.gov By simulating the molecule in a solvent, such as water, MD can also elucidate the crucial role of solvation. acs.orgacs.org The triol substitution pattern suggests strong interactions with polar solvents through hydrogen bonding. MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent molecules, revealing how water molecules arrange themselves in a solvation shell around the compound. acs.org This is critical for understanding its solubility and how the solvent environment might influence its conformational preferences and reactivity. For instance, intramolecular hydrogen bonding between adjacent hydroxyl groups or between a hydroxyl group and the nitro group could compete with intermolecular hydrogen bonds with the solvent, a phenomenon that MD simulations are well-suited to explore. nih.gov

Reaction Pathway Modeling and Transition State Analysis

The chemical reactivity of this compound can be computationally investigated by modeling potential reaction pathways. The nitroalkene moiety is a Michael acceptor, making it susceptible to nucleophilic addition. numberanalytics.comresearchgate.net Computational methods can be used to model the addition of a nucleophile (e.g., the thiol group of a cysteine residue in a protein) to the β-carbon of the nitroethenyl group.

By calculating the potential energy surface for the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. youtube.com The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT methods are commonly employed to locate and characterize transition state structures, which are identified by having exactly one imaginary vibrational frequency. chemrxiv.org Such studies can predict whether a reaction is kinetically feasible under certain conditions and can help elucidate the reaction mechanism. researchgate.net For example, modeling the nucleophilic addition would clarify whether the reaction proceeds in a single step or through a multi-step mechanism involving an intermediate. numberanalytics.com

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.orgrsc.org These predictions are highly sensitive to the molecular geometry and electronic environment. wisc.edu By comparing calculated spectra to experimental data, one can confirm the structure of the synthesized compound. The calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the hydroxyl and nitroethenyl substituents, as well as signals for the vinyl protons. rsc.org

IR Spectroscopy: The vibrational frequencies corresponding to the functional groups in the molecule can be computed. spectroscopyonline.comorgchemboulder.com These frequencies can be correlated with the peaks observed in an experimental infrared spectrum. For this compound, strong absorption bands would be predicted for the O-H stretching of the hydroxyl groups, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C=C stretching of the vinyl group and the aromatic ring. spectroscopyonline.comorgchemboulder.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. solvation.denih.gov The calculations would likely predict π → π* transitions associated with the conjugated system formed by the benzene ring and the nitroethenyl group. Solvatochromic effects—shifts in λ_max due to the solvent—can also be modeled using implicit or explicit solvent models, providing a more accurate comparison with experimental spectra measured in solution. acs.orgucsb.edu

Table 2: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| IR | O-H Stretch (Hydroxyl) | 3200-3500 cm⁻¹ |

| IR | C-H Stretch (Aromatic/Vinyl) | 3000-3100 cm⁻¹ |

| IR | C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ |

| IR | N-O Asymmetric Stretch | 1500-1550 cm⁻¹ |

| IR | N-O Symmetric Stretch | 1330-1370 cm⁻¹ |

Note: These are characteristic ranges and would be refined by specific computational analysis.

Ligand-Biomolecule Docking and Binding Affinity Predictions

Given the presence of multiple hydrogen bond donors and acceptors, and its potential reactivity as a Michael acceptor, this compound could be investigated as a ligand for various biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov

A hypothetical docking study could explore the binding of this compound to the active site of an enzyme where covalent modification by a Michael acceptor is a known mechanism of inhibition. The docking algorithm would sample numerous possible binding poses and use a scoring function to rank them based on estimated binding affinity. researchgate.net The results would highlight key intermolecular interactions, such as hydrogen bonds between the hydroxyl or nitro groups and amino acid residues, as well as potential π-π stacking interactions involving the benzene ring.

Following docking, more rigorous methods can be used to estimate the binding affinity. While the scoring functions in docking provide a quick estimate, more accurate predictions of the free energy of binding can be obtained using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) calculations. nih.govcolumbia.edu These methods provide a more quantitative prediction of how strongly the ligand binds to its target, which is crucial in fields like drug discovery. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Following a comprehensive search for scientific literature, no research data was found for the chemical compound “this compound” within the specified research areas of molecular and cellular biology.

The performed searches for in vitro studies, cellular models, enzymatic assays, protein binding, nucleic acid interactions, and lipid membrane interactions related to "this compound" did not yield any relevant results. The scientific database predominantly contains information on the related compound, 1,2,4-Benzenetriol. However, due to the strict focus of this request on "this compound," this information cannot be used as a substitute.

Therefore, it is not possible to provide an article that adheres to the user's specific outline and content requirements for “this compound” due to the absence of available research findings.

Molecular and Cellular Biological Research Investigations

Enzymatic Biotransformations and Metabolic Pathways (in vitro/cellular models)

There is currently no published research detailing the enzymatic biotransformation and metabolic pathways of 5-(2-Nitroethenyl)benzene-1,2,4-triol in in vitro or cellular models.

Phase I Metabolism (e.g., Oxidation, Reduction, Hydrolysis)

Specific data on the Phase I metabolism of this compound, including oxidative, reductive, or hydrolytic transformations, is not available in the scientific literature.

Phase II Metabolism (e.g., Conjugation Reactions)

Information regarding the Phase II metabolism of this compound, such as conjugation reactions with glucuronic acid, sulfate, or glutathione, has not been reported.

Identification of Active and Inactive Metabolites

Due to the lack of metabolic studies, there is no information available on the potential active or inactive metabolites of this compound.

Elucidation of Cellular Mechanisms of Action (in vitro/cellular models)

The cellular mechanisms of action for this compound have not been elucidated in published in vitro or cellular studies.

Induction of Oxidative Stress and Antioxidant Modulation

There are no available studies investigating the potential of this compound to induce oxidative stress or modulate antioxidant pathways in cellular models.

Impact on Signal Transduction Pathways

The effect of this compound on any signal transduction pathways has not been a subject of published scientific inquiry.

Cell Cycle Modulation and Apoptosis/Pyroptosis Induction

No specific studies were identified that investigated the effects of this compound on cell cycle progression in cancer or normal cell lines. Consequently, there is no available data detailing its potential to cause cell cycle arrest at any phase (e.g., G1, S, G2, or M). Furthermore, no research was found describing the induction of programmed cell death pathways, such as apoptosis or pyroptosis, by this specific compound.

Anti-proliferative Mechanisms

There is a lack of published research on the anti-proliferative mechanisms of this compound. Scientific investigations detailing its ability to inhibit the proliferation of cancer cell lines or other cell types are not present in the available literature.

Identification and Characterization of Specific Biological Targets (in vitro/cellular models)

No information is available regarding the specific molecular targets of this compound.

Enzyme Inhibition/Activation Studies

No studies were found that report the screening of this compound against panels of enzymes or its detailed investigation as an inhibitor or activator of any specific enzyme.

Receptor Binding Studies

There are no available receptor binding assays or related studies to indicate whether this compound interacts with any specific cellular receptors.

Protein-Protein Interaction Modulation

Research investigating the potential of this compound to modulate protein-protein interactions is not available in the current body of scientific literature.

Multi-omics Approaches for Systems-Level Biological Understanding

No multi-omics studies, such as genomics, transcriptomics, proteomics, or metabolomics, have been published that would provide a systems-level view of the biological effects of this compound.

Advanced Research Directions and Future Perspectives

Bio-inspired Synthesis and Elucidation of Potential Biosynthetic Pathways

The synthesis of 5-(2-Nitroethenyl)benzene-1,2,4-triol is not yet widely documented, presenting an immediate area for research. A bio-inspired approach could leverage naturally occurring pathways. The core structure, benzene-1,2,4-triol, is a known metabolite of benzene (B151609), formed in biological systems. nih.govnih.govnih.gov This suggests that microbial or enzymatic systems could be engineered to produce the triol precursor in a sustainable manner.

Future research would need to focus on elucidating a plausible biosynthetic pathway. This could involve:

Enzymatic Condensation: Investigating the use of enzymes, such as aldolases or lyases, to catalyze the condensation of 2,4,5-trihydroxybenzaldehyde (B1348259) with nitromethane (B149229). This mimics the chemical Henry reaction but under biological conditions.

Post-Translational Modification: Exploring pathways where a tyrosine or phenylalanine derivative is first hydroxylated to form a tri-hydroxyphenyl amino acid, followed by enzymatic steps to form the nitroethenyl side chain.

The design of multistep synthetic pathways, similar to those used for creating complex heterocyclic compounds from benzene-based precursors, could provide a roadmap for the chemical synthesis of this molecule and its derivatives. nih.govmdpi.com

Integration with Synthetic Biology for Novel Compound Generation

Synthetic biology offers a powerful platform for producing this compound and generating novel derivatives. By designing and constructing artificial gene circuits in microbial hosts like E. coli or yeast, researchers could establish a cell-based factory for the compound.

Key strategies include:

Pathway Engineering: Assembling a complete biosynthetic pathway from simple feedstocks by combining genes from different organisms that encode the necessary enzymes for hydroxylation and side-chain formation.

Directed Evolution: Using directed evolution to tailor enzymes for improved catalytic efficiency and specificity towards the target molecule or its precursors.

Combinatorial Biosynthesis: Integrating the biosynthetic pathway for this compound with other enzymatic modules to generate a library of novel analogues with varied substitution patterns on the aromatic ring or modifications to the nitroethenyl group. This approach has been successful in creating diverse bioactive compounds. nih.gov

These efforts could lead to the sustainable production of not only the parent compound but also a range of new chemical entities for screening in drug discovery and materials science.

Development of Chemical Biology Tools and Probes

The unique structure of this compound makes it an attractive scaffold for the development of chemical biology tools. The nitroethenyl group is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biomolecules, such as the thiol group of cysteine in proteins.

This reactivity could be harnessed to create:

Activity-Based Probes: Designing probes that covalently label the active site of specific enzymes, allowing for the study of their function and inhibition.

Covalent Inhibitors: Developing targeted covalent inhibitors for therapeutic purposes, where the molecule's core structure provides binding affinity and the nitroethenyl group acts as a reactive "warhead."

Fluorescent Probes: The triol moiety provides multiple sites for chemical modification, such as the attachment of fluorophores. sigmaaldrich.com A fluorescently tagged version of the molecule could be used for cellular imaging and tracking its interactions with biological targets. sigmaaldrich.com

The development of such tools would enable researchers to dissect complex biological processes and validate potential drug targets.

Exploration of Catalytic Applications (e.g., Organocatalysis, Redox Catalysis)

The chemical functionalities of this compound suggest its potential in catalysis.

Redox Catalysis: The benzene-1,2,4-triol core is redox-active and can be readily oxidized to its corresponding quinone. nih.gov This property could be exploited for its use as a redox mediator or catalyst in chemical transformations. It could facilitate electron transfer processes in synthetic reactions or electrochemical systems.

Organocatalysis: While requiring further modification, the scaffold could serve as a precursor for various organocatalysts. The electron-withdrawing nitro group significantly influences the electronic properties of the molecule, which could be tuned for specific catalytic activities. Future research could explore its derivatization into novel chiral catalysts for asymmetric synthesis.

Potential in Materials Science Research (e.g., Polymer Precursors, Functional Materials)

The polyhydroxylated nature of the aromatic ring positions this compound as a promising monomer for creating advanced materials. Analogous compounds, such as benzene-1,2,4,5-tetrol, have been successfully used as building blocks for polymers, coordination polymers, and covalent organic frameworks (COFs). nih.govnih.gov

Potential applications include: